molecular formula C21H22N2O6 B2436451 N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide CAS No. 872612-73-2

N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2436451
CAS No.: 872612-73-2
M. Wt: 398.415
InChI Key: DRKXALYFLHKRMM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-4-28-12-18(24)23-19-14-7-5-6-8-15(14)29-20(19)21(25)22-13-9-10-16(26-2)17(11-13)27-3/h5-11H,4,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKXALYFLHKRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C21H25N2O5C_{21}H_{25}N_{2}O_{5}. This compound features a benzofuran core, which is known for its diverse biological activities. The presence of methoxy groups and an ethoxyacetamido substituent enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds with a benzofuran core exhibit significant antitumor properties. A study involving various benzofuran derivatives demonstrated that modifications in their structure could lead to enhanced antiproliferative effects against cancer cell lines. For instance, a related compound exhibited an IC50 value comparable to doxorubicin, a well-known chemotherapeutic agent .

Table 1: Antitumor Activity of Related Benzofuran Compounds

Compound NameIC50 (μM)Cell Line
Doxorubicin1.136A549
N-(3,4-Dimethoxyphenyl)-3-(2-ethoxyacetamido)TBDTBD
Other Benzofuran Derivative6.26HCC827

The exact IC50 for this compound has not yet been established in published studies, but its structural similarity to effective compounds suggests potential efficacy.

Antimicrobial Activity

In addition to antitumor properties, benzofuran derivatives have also shown antimicrobial activity. A study testing various compounds against E. coli and S. aureus indicated that certain structural modifications could enhance antibacterial properties . The incorporation of the ethoxyacetamido group may contribute to this activity.

Table 2: Antimicrobial Activity Overview

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(3,4-Dimethoxyphenyl)-3-(2-ethoxyacetamido)E. coliTBD
Related CompoundS. aureusTBD

The mechanism of action for benzofuran derivatives typically involves interaction with DNA and modulation of cellular signaling pathways. Studies have shown that these compounds can bind to DNA in either monomeric or dimeric forms, affecting cellular proliferation and apoptosis .

Case Studies

  • Case Study on Antitumor Efficacy : In vitro studies on lung cancer cell lines (A549, HCC827) demonstrated that certain benzofuran derivatives significantly inhibited cell growth in both 2D and 3D culture systems. The results indicated a higher efficacy in 2D assays compared to 3D models due to better penetration and interaction with the cells .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of related compounds against common pathogens. The findings suggested that structural variations significantly influenced the effectiveness against different bacterial strains .

Q & A

Q. What are the common synthetic pathways for N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

Amidation : Introduction of the 2-ethoxyacetamido group via coupling agents like HATU or EDC in anhydrous DMF .

Final acylation : Reaction of the benzofuran intermediate with 3,4-dimethoxyphenyl isocyanate or acyl chloride in the presence of a base (e.g., triethylamine) .
Characterization : Intermediates are validated using 1H^1H/13C^{13}C-NMR (for functional groups), HPLC (purity >95%), and HRMS (exact mass confirmation) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H^1H-NMR identifies protons on the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH3_3) and benzofuran (δ 6.5–8.0 ppm for aromatic protons). 13C^{13}C-NMR confirms carbonyl groups (amide: ~168 ppm, carboxamide: ~165 ppm) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch), ~1650 cm1^{-1} (C=O), and ~1250 cm1^{-1} (C-O-C) .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C22_{22}H23_{23}N2_2O6_6: expected [M+H]+^+ = 435.1542) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination via fluorescence polarization) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values compared to controls .
  • Solubility/stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can regioselective functionalization of the benzofuran core be optimized to enhance bioactivity?

  • Directed substitution : Use protecting groups (e.g., Boc for amines) to control reaction sites during amidation .
  • Computational modeling : DFT calculations predict electron density to guide substitution at C3/C6 positions for optimal target binding (e.g., docking studies with kinases) .
  • SAR libraries : Synthesize analogs with varied substituents (e.g., replacing ethoxy with cyclopropoxy) and compare IC50_{50} trends .

Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?

  • Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence assays .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide) to identify assay-specific artifacts .

Q. What strategies mitigate poor pharmacokinetic properties (e.g., low oral bioavailability)?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance solubility .
  • Nanocarriers : Encapsulate in PEGylated liposomes to improve plasma half-life (tested via in vivo PK in rodent models) .
  • Metabolic profiling : Identify major metabolites using LC-MS/MS and modify labile sites (e.g., ethoxy → trifluoroethoxy) .

Q. How can computational tools predict off-target interactions and toxicity?

  • Pharmacophore modeling : Screen against databases like ChEMBL for off-target kinases or GPCRs .
  • ToxCast profiling : Use machine learning models (e.g., DeepTox) to predict hepatotoxicity based on structural fragments .
  • ADMET prediction : SwissADME or ADMETlab2.0 estimate BBB penetration, CYP inhibition, and hERG liability .

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